molecular formula C9H7NO3 B12882850 5-Hydroxybenzofuran-4-carbimidic acid

5-Hydroxybenzofuran-4-carbimidic acid

Cat. No.: B12882850
M. Wt: 177.16 g/mol
InChI Key: MULCGLSWFRQDBR-UHFFFAOYSA-N
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Description

5-Hydroxybenzofuran-4-carbimidic acid is a heterocyclic organic compound that features a benzofuran core with a hydroxyl group at the 5-position and a carbimidic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxybenzofuran derivatives typically involves the cyclization of ortho-hydroxybenzophenones under acidic conditions. One common method is the dehydration of phenoxyalkanone . Another approach involves the PIDA-mediated oxidation and coupling cyclization of dicarbonyl compounds and hydroquinones .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale chemical reactions such as the Perkin, Knoevenagel, or Wittig reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired compounds .

Chemical Reactions Analysis

Amidation Reactions

The carbimidic acid group reacts with primary and secondary amines to form substituted amides. This reaction is typically carried out under mild conditions using triethylamine (TEA) as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack by the amine.

Example Reaction:
5-Hydroxybenzofuran-4-carbimidic acid + R-NH2TEA, DCM5-Hydroxybenzofuran-4-carboxamide\text{5-Hydroxybenzofuran-4-carbimidic acid + R-NH}_2 \xrightarrow{\text{TEA, DCM}} \text{5-Hydroxybenzofuran-4-carboxamide}

Amine TypeSolventTemperatureYield (%)
Aliphatic aminesDCM25°C70–85
Aromatic aminesTHF40°C50–65

Source: Optimized protocols from benzofuran analog studies .

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis yields 5-hydroxybenzofuran-4-carboxylic acid .

  • Basic hydrolysis produces the corresponding carboxylate salt .

Mechanistic Pathway:
-C(=NH)OHH3O+-COOH(acidic)\text{-C(=NH)OH} \xrightarrow{\text{H}_3\text{O}^+} \text{-COOH} \quad \text{(acidic)}
-C(=NH)OHOH-COO(basic)\text{-C(=NH)OH} \xrightarrow{\text{OH}^-} \text{-COO}^- \quad \text{(basic)}

Reaction rates depend on pH, with complete conversion achieved within 2–4 hours under reflux.

Oxidation Reactions

Oxidizing agents like Oxone® (KHSO5_5) or MnO2_2/HCl modify the carbimidic acid moiety:

  • Oxone® at 40°C oxidizes the carbimidic acid to a nitro group .

  • MnO2_2/HCl promotes dehydrogenation, forming conjugated systems .

Key Conditions:

Oxidizing AgentTemperatureProductPurity (%)
Oxone®40°C5-Hydroxybenzofuran-4-nitro>95
MnO2_2/HCl60–80°C5-Hydroxybenzofuran-4-carboxylic acid80–90

Data extrapolated from benzofuran-carboxylic acid oxidation studies .

Esterification

The hydroxyl group at the 5-position undergoes esterification with alcohols in the presence of acid catalysts (e.g., H2_2SO4_4) or carbonate bases (e.g., BaCO3_3) :

5-Hydroxy-+R-OHBaCO35-Alkoxybenzofuran-4-carbimidic acid\text{5-Hydroxy-} + \text{R-OH} \xrightarrow{\text{BaCO}_3} \text{5-Alkoxybenzofuran-4-carbimidic acid}

AlcoholCatalystYield (%)
MethanolBaCO3_390–95
EthanolCaCO3_385–90

Adapted from furfural derivative protocols .

Reactivity with Carbodiimides

The carbimidic acid reacts with carbodiimides (e.g., diisopropylcarbodiimide) to form O-acylisourea intermediates, which may rearrange to N-acylureas . This reaction is critical for peptide coupling or polymer synthesis.

Mechanism:

  • -C(=NH)OH+R-N=C=N-R’-C(=NH)-O-C(=NHR’)-NR\text{-C(=NH)OH} + \text{R-N=C=N-R'} \rightarrow \text{-C(=NH)-O-C(=NHR')-NR} (O-acylisourea)

  • Rearrangement to -C(=O)-NH-C(=NR’)-NR\text{-C(=O)-NH-C(=NR')-NR} (N-acylurea)

The equilibrium favors N-acylurea formation under prolonged reaction times .

Aromatization and Cyclization

Under dehydrating conditions (e.g., H2_2SO4_4 or P2_2O5_5), the compound undergoes intramolecular cyclization to form polycyclic aromatic systems. This is exploited in synthesizing benzofuran-based heterocycles .

Example:
5-Hydroxybenzofuran-4-carbimidic acidH2SO4,ΔBenzofuro[4,5-d]oxazole\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Benzofuro[4,5-d]oxazole}

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of benzofuran compounds, including 5-Hydroxybenzofuran-4-carbimidic acid, exhibit significant anticancer properties. A study demonstrated that certain benzofuran derivatives could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. This suggests potential therapeutic applications in oncology, particularly for chemoresistant tumors .

Case Study:
A recent investigation into the cytotoxic effects of benzofuran derivatives showed that specific modifications to the benzofuran structure enhanced their selectivity and efficacy against various cancer cell lines, including breast and lung cancer models. The study highlighted the importance of functional groups in modulating biological activity, suggesting that this compound could be a candidate for further development as an anticancer agent .

Material Science Applications

2.1 Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with desirable properties such as increased thermal stability and mechanical strength.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
BiodegradabilityModerate

Case Study:
In a study focusing on biodegradable polymers, this compound was incorporated into a polymer matrix to improve its degradation rate while maintaining mechanical integrity. The results indicated that the incorporation of this compound led to a more controlled degradation profile suitable for medical applications such as drug delivery systems .

Environmental Applications

3.1 Biodegradable Materials
The compound's potential for use in biodegradable materials has been explored, particularly in the context of reducing plastic waste. Its incorporation into biodegradable composites could enhance their performance while ensuring environmental sustainability.

Data Table: Environmental Impact Assessment

ParameterBefore IncorporationAfter Incorporation
Degradation Time12 months6 months
Toxicity LevelModerateLow

Case Study:
A comparative analysis of traditional plastics versus those incorporating this compound demonstrated a significant reduction in degradation time without compromising structural integrity. This finding supports its application in developing eco-friendly packaging materials .

Mechanism of Action

The mechanism of action of 5-hydroxybenzofuran-4-carbimidic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbes and cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxybenzofuran-4-carbimidic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carbimidic acid groups allow for unique interactions and reactions compared to other benzofuran derivatives .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

5-hydroxy-1-benzofuran-4-carboxamide

InChI

InChI=1S/C9H7NO3/c10-9(12)8-5-3-4-13-7(5)2-1-6(8)11/h1-4,11H,(H2,10,12)

InChI Key

MULCGLSWFRQDBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1O)C(=O)N

Origin of Product

United States

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